1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Order-of-Magnitude Lipophilicity and ADME Differentiation
The 1,3,4-oxadiazole heterocycle present in 3-(1,3,4-oxadiazol-2-yl)piperidine confers a systematic, quantifiable ADME advantage over 1,2,4-oxadiazole regioisomers. A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (logD) compared to its 1,2,4-oxadiazole partner, with differences of up to 1.2 log units [1]. Significant improvements in metabolic stability, aqueous solubility, and lower hERG inhibition were also consistently observed for the 1,3,4-oxadiazole isomers [1]. Differences are rationalized by the intrinsically distinct charge distributions and dipole moments between the two regioisomers [1].
| Evidence Dimension | Lipophilicity (logD) — matched molecular pair comparison, 1,3,4-oxadiazole vs. 1,2,4-oxadiazole |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole isomers: consistently lower logD values across matched pairs (class-level data) |
| Comparator Or Baseline | 1,2,4-oxadiazole matched pairs: up to ~1.2 log units higher logD |
| Quantified Difference | Order of magnitude (~10×) lower logD for 1,3,4-oxadiazole isomers; also superior metabolic stability, aqueous solubility, and lower hERG inhibition |
| Conditions | AstraZeneca internal compound collection; matched molecular pair analysis across multiple chemotypes; J. Med. Chem. 2012 systematic study |
Why This Matters
Procuring a 1,2,4-oxadiazole building block instead of a 1,3,4-oxadiazole introduces higher lipophilicity and hERG risk liabilities from the earliest stage of a lead optimization program.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. 2012;55(5):1817-1830. doi:10.1021/jm2013248 View Source
